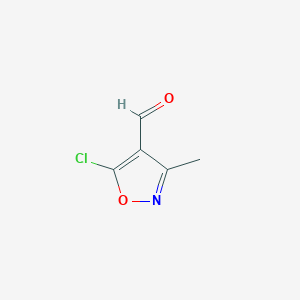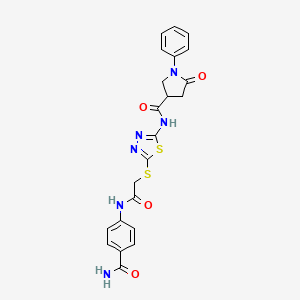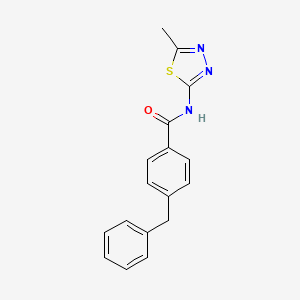
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of thiosemicarbazides . These compounds are meticulously designed, synthesized, and characterized using various spectroscopic methods such as FT-IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of ammonia with alkyl halides . This reaction usually results in an over-alkylation that often gives rise to mixtures of primary, secondary, and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These factors contribute to the low toxicity and great in vivo stability of these compounds .Applications De Recherche Scientifique
Anticancer Activity
Researchers have synthesized a series of compounds containing thiadiazole and benzamide groups, evaluating their anticancer activity against several human cancer cell lines. These compounds have shown promising results, with some exhibiting GI50 values comparable to standard drugs like Adriamycin. Molecular docking studies were performed to predict the mechanism of action, and ADMET properties were analyzed, indicating good oral drug-like behavior (Tiwari et al., 2017).
Fluorescence Studies
Thiadiazole derivatives have been studied for their fluorescence effects, particularly in varying pH conditions. The studies revealed dual fluorescence and distinct fluorescence emissions based on the molecular aggregation and amino group position, offering insights into their potential use in fluorescence-based applications (Matwijczuk et al., 2018).
Keto/Enol Equilibrium
The solvent polarizability's effect on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group was characterized, revealing that solvent-induced tautomerism does not depend on the electric dipole moment but rather on the solvent's average electric polarizability. This study contributes to understanding the solvent effects on the structural properties of thiadiazole derivatives (Matwijczuk et al., 2017).
Synthesis and Complexation
A study described the synthesis of a thiadiazolobenzamide compound and its complexes with Ni and Pd ions, highlighting the versatility of thiadiazole derivatives in forming metal complexes. These complexes were analyzed using various spectroscopic methods, indicating potential applications in materials science and coordination chemistry (Adhami et al., 2012).
Photophysical Properties
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized, showing excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. These properties suggest potential applications in materials science, particularly in the development of fluorescent materials (Zhang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . This interaction is likely due to the compound’s ability to bind to the enzyme’s active sites . The exact nature of these interactions and the resulting changes in the enzyme’s function are still under investigation.
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, which can have downstream effects on processes such as pH regulation and ion transport .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to a variety of molecular and cellular effects. For example, it can induce apoptosis in cancer cells . In a study, the compound showed significant anti-proliferative effectiveness against two cancer cell lines (U87 and HeLa) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase IX . Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability.
Orientations Futures
The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their potential as anticancer agents . Additionally, modifications to the structure of known derivatives with documented activity could lead to the discovery of new compounds with enhanced therapeutic potential .
Propriétés
IUPAC Name |
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDVOOWDZGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
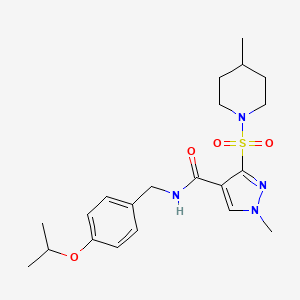
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
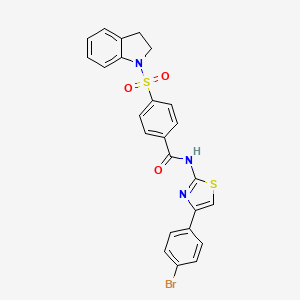
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)
